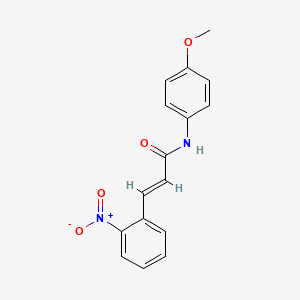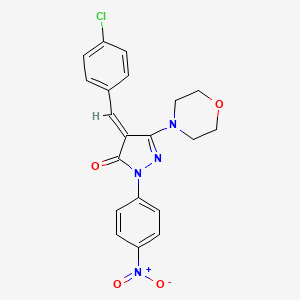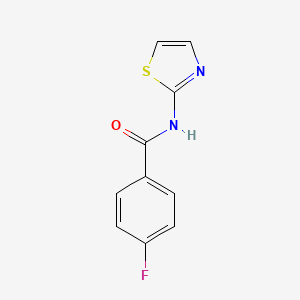![molecular formula C15H11NO3 B15014937 (4Z)-4-[(2-hydroxynaphthalen-1-yl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B15014937.png)
(4Z)-4-[(2-hydroxynaphthalen-1-yl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-4-[(2-hydroxynaphthalen-1-yl)methylidene]-2-methyl-4,5-dihydro-1,3-oxazol-5-one is a complex organic compound characterized by its unique structure, which includes a naphthalene ring and an oxazolone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(2-hydroxynaphthalen-1-yl)methylidene]-2-methyl-4,5-dihydro-1,3-oxazol-5-one typically involves the condensation of 2-hydroxynaphthaldehyde with 2-methyl-4,5-dihydro-1,3-oxazol-5-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4Z)-4-[(2-hydroxynaphthalen-1-yl)methylidene]-2-methyl-4,5-dihydro-1,3-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or amines are introduced into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Alcohols or amines.
Substitution: Halogenated or aminated derivatives.
Applications De Recherche Scientifique
(4Z)-4-[(2-hydroxynaphthalen-1-yl)methylidene]-2-methyl-4,5-dihydro-1,3-oxazol-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (4Z)-4-[(2-hydroxynaphthalen-1-yl)methylidene]-2-methyl-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
(4Z)-4-[(2-hydroxynaphthalen-1-yl)methylidene]-2-methyl-4,5-dihydro-1,3-oxazol-5-one is unique due to its specific structural features, such as the presence of both a naphthalene ring and an oxazolone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C15H11NO3 |
|---|---|
Poids moléculaire |
253.25 g/mol |
Nom IUPAC |
(1E)-1-[(5-hydroxy-2-methyl-1,3-oxazol-4-yl)methylidene]naphthalen-2-one |
InChI |
InChI=1S/C15H11NO3/c1-9-16-13(15(18)19-9)8-12-11-5-3-2-4-10(11)6-7-14(12)17/h2-8,18H,1H3/b12-8+ |
Clé InChI |
DYJHHQVXGTWGQT-XYOKQWHBSA-N |
SMILES isomérique |
CC1=NC(=C(O1)O)/C=C\2/C(=O)C=CC3=CC=CC=C32 |
SMILES canonique |
CC1=NC(=C(O1)O)C=C2C(=O)C=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Methylbenzenesulfonyl)-N'-[(E)-(4-propoxyphenyl)methylidene]pyrrolidine-2-carbohydrazide](/img/structure/B15014858.png)
![4-methyl-3-nitro-N'-[(E)-pyridin-3-ylmethylidene]benzenesulfonohydrazide](/img/structure/B15014861.png)

![(1E)-1-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B15014883.png)

![propan-2-yl 6-amino-4-[3-(benzyloxy)phenyl]-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B15014891.png)
![2-(3-bromophenoxy)-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide](/img/structure/B15014897.png)
![3-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(3,4-dichlorophenyl)-3-oxopropanamide](/img/structure/B15014901.png)
![2-{(2E)-2-[4-(benzyloxy)-3-ethoxybenzylidene]hydrazinyl}-N-(5-chloro-2-methylphenyl)-2-oxoacetamide](/img/structure/B15014905.png)

![(5E)-5-(2-chlorobenzylidene)-3-{[(4-iodo-2-methylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B15014922.png)
![N-[(1Z)-3-{(2E)-2-[1-(4-ethoxyphenyl)ethylidene]hydrazinyl}-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B15014923.png)
![O-{3-[(4-methylphenyl)carbamoyl]phenyl} dipropylcarbamothioate](/img/structure/B15014933.png)
![4-[(3-bromobenzyl)oxy]-N'-[(E)-(3-bromophenyl)methylidene]-3-methoxybenzohydrazide](/img/structure/B15014945.png)
